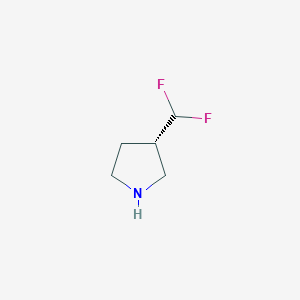

(S)-3-(Difluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(difluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOUSFRKYIBWJB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Difluoromethyl)pyrrolidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group to the pyrrolidine scaffold can profoundly influence its physicochemical and pharmacological properties, including basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted basic properties of this compound, details relevant experimental protocols for property determination, and discusses its synthesis and potential applications in drug development. It is important to note that while predictive data is available, experimental data for this specific chiral compound remains limited in publicly accessible literature.

Physicochemical Properties

The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to decrease the basicity of the pyrrolidine nitrogen compared to the parent compound. However, a complete experimental dataset for this compound is not available. The following tables summarize predicted data for the racemic compound and experimental data for structurally related compounds.

Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)pyrrolidine

| Property | Predicted Value |

| pKa | 9.42 ± 0.10[1] |

| Boiling Point | 117.1 ± 15.0 °C[1] |

| Density | 1.055 ± 0.06 g/cm³[1] |

Table 2: Experimental Physicochemical Properties of Related Pyrrolidine Analogs

| Compound | Property | Experimental Value | Reference |

| Pyrrolidine | pKa (in water) | 11.27 | [2] |

| 3,3-Difluoropyrrolidine | Basic pKa | 7.5 | [3] |

Basicity and pKa

The basicity of the pyrrolidine nitrogen is a critical parameter influencing its behavior in biological systems, including receptor binding and membrane permeability. The difluoromethyl group is electron-withdrawing, which is expected to lower the pKa of the conjugate acid of this compound compared to unsubstituted pyrrolidine.

Factors Influencing Pyrrolidine Basicity

The basicity of substituted pyrrolidines is influenced by a combination of electronic and steric factors. Electron-withdrawing substituents decrease basicity by destabilizing the protonated form, while electron-donating groups have the opposite effect.

Figure 1: Factors influencing the basicity of the pyrrolidine ring.

Synthesis

The stereoselective synthesis of this compound is crucial for its evaluation in drug development. A common and effective method for the asymmetric synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles.[4][5][6]

General Workflow for Asymmetric Synthesis

A general workflow for the synthesis of chiral pyrrolidines often involves the metal-catalyzed reaction of an imino ester with a substituted alkene.[5] The use of chiral ligands is key to controlling the stereochemistry of the final product.

Figure 2: General workflow for the asymmetric synthesis of substituted pyrrolidines.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] The introduction of fluorine, such as in a difluoromethyl group, can enhance metabolic stability, binding affinity, and membrane permeability.[9]

While no marketed drugs have been identified that specifically contain the this compound moiety, its structural motifs are of high interest. For instance, 3-(difluoromethyl)pyrrolidine has been utilized as a reactant in the synthesis of bipyrimidinamine derivatives intended for the treatment of neurodegenerative diseases.[1] The broader class of fluorinated pyrrolidines has shown potential in various therapeutic areas, including as antifungal agents and in targeting a range of biological receptors.[6][7]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections outline general protocols for determining the pKa of amine compounds.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[4][10]

Principle: A solution of the amine is titrated with a strong acid (or a solution of the amine hydrochloride is titrated with a strong base). The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the amine has been neutralized.

General Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a solution of the amine sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is an issue.

-

Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[4]

-

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

-

Titration:

-

Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stirrer.

-

If titrating the free base, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[4]

-

Immerse the calibrated pH electrode in the solution.

-

Add the titrant (0.1 M NaOH) in small, measured increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by identifying the pH at the midpoint of the buffer region.

-

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[11]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

General Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution in a 96-well plate or individual cuvettes.

-

Record the UV-Vis spectrum (e.g., 230-500 nm) for each solution.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

Fit the resulting sigmoidal curve to the appropriate equation to determine the inflection point, which corresponds to the pKa.[11]

-

Safety and Handling

Conclusion

This compound represents a valuable building block for medicinal chemistry, offering the potential to modulate the properties of drug candidates. While experimental data on its basic properties are scarce, predictive models and data from related compounds suggest a pKa that is lower than that of unsubstituted pyrrolidine, a direct consequence of the electronic effects of the difluoromethyl group. The synthetic routes to chiral fluorinated pyrrolidines are established, primarily through asymmetric 1,3-dipolar cycloadditions. Further experimental characterization of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (S)-3-(Difluoromethyl)pyrrolidine as a Proline Bioisostere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and small molecules, influencing their binding to biological targets. Consequently, the development of proline bioisosteres has garnered substantial interest. This technical guide provides an in-depth exploration of (S)-3-(difluoromethyl)pyrrolidine, a fluorinated analog of proline, and its emerging role as a valuable proline bioisostere in drug design.

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, is an intriguing substituent that can act as a lipophilic hydrogen bond donor and influence molecular conformation through stereoelectronic effects. This guide will delve into the synthesis, physicochemical properties, conformational effects, and potential therapeutic applications of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical Properties: A Comparative Analysis

The utility of this compound as a proline bioisostere is rooted in its ability to mimic the steric and electronic properties of proline while offering distinct advantages conferred by the difluoromethyl group. A direct comparison of their key physicochemical properties is essential for understanding its potential impact on drug design.

| Property | L-Proline | This compound | Justification for Bioisosteric Replacement |

| Molecular Weight ( g/mol ) | 115.13[1] | 121.13[2] | The similar molecular weight ensures that the substitution does not significantly alter the overall size and steric profile of the molecule. |

| pKa | 1.99 (carboxyl), 10.60 (amino)[1][3] | 9.42 (predicted, amino)[2] | The difluoromethyl group is electron-withdrawing, leading to a predicted decrease in the basicity of the pyrrolidine nitrogen. This modulation of pKa can be advantageous for optimizing drug absorption and distribution. |

| logP | -2.5 (experimental)[1] | Not experimentally determined. Expected to be higher than proline. | The introduction of fluorine generally increases lipophilicity.[4][5][6] An increased logP can enhance membrane permeability and oral bioavailability. |

| Hydrogen Bonding | Amine (donor/acceptor), Carboxylic acid (donor/acceptor) | Amine (donor/acceptor), CHF₂ (weak H-bond donor) | The difluoromethyl group can act as a weak hydrogen bond donor, potentially introducing new interactions with the biological target. |

Conformational Effects of 3-Difluoromethyl Substitution

The five-membered ring of proline is not planar and exists in two predominant puckered conformations, referred to as Cγ-exo (down) and Cγ-endo (up). The introduction of substituents on the pyrrolidine ring can significantly influence this conformational equilibrium.

The substitution of a difluoromethyl group at the 3-position introduces stereoelectronic effects that can favor a specific ring pucker. The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, is a key determinant of the conformational preference of fluorinated pyrrolidines.[1] In the case of 3-fluoropyrrolidines, a gauche relationship between the fluorine atom and the nitrogen atom is generally favored, which influences the ring's pucker.[1] For a 3-difluoromethyl group, similar stereoelectronic interactions are expected to play a crucial role in dictating the conformational landscape of the pyrrolidine ring, thereby influencing how a molecule presents its pharmacophoric elements to a biological target.

Synthesis of this compound

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with an alkene. For the synthesis of a 3-difluoromethylated pyrrolidine, an appropriate difluoromethyl-substituted alkene would serve as the dipolarophile. The enantioselectivity can be achieved through the use of a chiral catalyst, often a metal complex with a chiral ligand.

Detailed Experimental Protocol (General Example)

The following protocol is a general representation for the synthesis of enantioenriched 3,3-difluoropyrrolidines via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, which can be adapted for the synthesis of this compound with the appropriate starting materials.[7]

Materials:

-

Copper(I) catalyst precursor (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS)

-

Anhydrous toluene

-

Base (e.g., potassium tert-butoxide, KOtBu)

-

Iminoester (azomethine ylide precursor)

-

Appropriate difluoromethylated alkene (e.g., 3,3-difluoro-1-propene derivative)

Procedure:

-

In a nitrogen-filled glovebox, the copper(I) catalyst precursor (0.01 mmol) and the chiral ligand (0.012 mmol) are dissolved in anhydrous toluene (2.0 mL).

-

The solution is stirred at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

-

To this solution, the base (0.04 mmol), the iminoester (0.4 mmol), and the difluoromethylated alkene (0.2 mmol) are added sequentially.

-

The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80 °C) for a specified time (e.g., 48 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to yield the protected difluoromethylated pyrrolidine.

-

Subsequent deprotection steps, such as hydrogenolysis to remove a benzyl group or acidic treatment to remove a Boc group, are performed to yield the final this compound.

Potential Applications in Drug Discovery

The unique properties of this compound make it an attractive building block for the design of novel therapeutics targeting a variety of diseases, particularly those involving G-protein coupled receptors (GPCRs) and enzymes where proline recognition is critical.

G-Protein Coupled Receptor (GPCR) Ligands

Many GPCR ligands incorporate a pyrrolidine moiety to confer rigidity and orient key pharmacophoric groups. The melanocortin-4 receptor (MC4R), a target for the treatment of obesity, is one such example where pyrrolidine-containing molecules have shown potent activity.[5] The substitution of proline with this compound in such ligands could lead to improved metabolic stability and brain penetration due to increased lipophilicity.

Conclusion

This compound represents a promising and strategic building block for medicinal chemists seeking to fine-tune the properties of proline-containing drug candidates. Its unique combination of steric mimicry of proline with the electronic and lipophilic contributions of the difluoromethyl group offers a valuable tool for lead optimization. While further experimental data on its precise physicochemical and conformational properties are needed, the foundational principles of fluorine chemistry and the established synthetic routes for related compounds provide a strong basis for its exploration and application in drug discovery. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of bioisosteres like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 2. 3-(difluoromethyl)pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (S)-3-(Difluoromethyl)pyrrolidine

Abstract: This document provides a detailed technical overview of the core physicochemical properties of (S)-3-(Difluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, outlines standard experimental protocols for property determination, and visualizes relevant synthetic and application pathways.

Core Physicochemical Properties

This compound is a saturated heterocyclic amine featuring a difluoromethyl group at the 3-position of the pyrrolidine ring. This substitution significantly influences its electronic properties and lipophilicity compared to its non-fluorinated parent, pyrrolidine. The introduction of the CHF2 group often enhances metabolic stability and modulates basicity (pKa), which are critical parameters in drug design.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Data Type | Source |

| CAS Number | 1376435-67-4 | Experimental | [1] |

| Molecular Formula | C5H9F2N | Experimental | [1] |

| Molecular Weight | 121.13 g/mol | Calculated | [1] |

| Boiling Point | 117.1 ± 15.0 °C | Predicted | [1] |

| Density | 1.055 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 9.42 ± 0.10 | Predicted | [1] |

Synthesis and Chemical Reactivity

The synthesis of fluorinated pyrrolidines, including this compound, is an active area of research. A common and effective strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable difluorinated alkene. This approach allows for the construction of the pyrrolidine ring with control over stereochemistry.

The diagram below illustrates a generalized workflow for the synthesis of a 3-(difluoromethyl)pyrrolidine scaffold using this method.

Applications in Drug Discovery

Fluorinated building blocks like this compound are valuable starting materials in drug discovery. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. This compound is specifically noted as a reactant for preparing bipyrimidinamine derivatives, which are being investigated for the treatment of neurodegenerative diseases[1].

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Lipophilicity and pKa of (S)-3-(Difluoromethyl)pyrrolidine

This technical guide provides a comprehensive overview of the key physicochemical properties, specifically the lipophilicity (LogP/LogD) and acid dissociation constant (pKa), of the novel building block this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values, the impact of fluorination on analogous structures, and detailed standard experimental protocols for the determination of these crucial parameters in a drug discovery context.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and physicochemical characteristics such as lipophilicity and basicity. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, and its strong electron-withdrawing nature significantly influences the pKa of nearby functional groups. Understanding these effects is paramount for the rational design of molecules with desired absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties of this compound

2.1. Acidity Constant (pKa)

The pKa of an amine is a critical parameter as it dictates the extent of ionization at a given pH, which in turn affects solubility, permeability, and target engagement. The introduction of electron-withdrawing fluorine atoms on the carbon adjacent to the pyrrolidine nitrogen is expected to lower the pKa compared to the parent pyrrolidine molecule.

While an experimental value for this compound is not published, a predicted pKa value for the racemic 3-(difluoromethyl)pyrrolidine is available.

2.2. Lipophilicity (LogP/LogD)

Lipophilicity is a crucial factor influencing a drug's potency, metabolic clearance, and toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor. The presence of the difluoromethyl group is expected to increase the lipophilicity of the pyrrolidine scaffold.

No experimental or reliably predicted LogP or LogD value for this compound has been identified in the public domain. For context, the computed XLogP3 for the related 3-(trifluoromethyl)pyrrolidine is 1.3[1]. It is important to note that predictive models for fluorinated compounds can have significant inaccuracies, and experimental determination is highly recommended[2][3][4][5].

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Compound | pKa | LogP | Data Type |

| 3-(Difluoromethyl)pyrrolidine | 9.42 ± 0.10 | Not Available | Predicted[6] |

| 3-(Trifluoromethyl)pyrrolidine | Not Available | 1.3 | Computed (XLogP3)[1] |

| Pyrrolidine | ~11.3 | ~0.46 | Experimental |

Note: The pKa for 3-(difluoromethyl)pyrrolidine is a predicted value for the racemate. The LogP for 3-(trifluoromethyl)pyrrolidine is a computed value. These values should be used as estimates and experimental verification is strongly advised.

Experimental Determination Protocols

Given the absence of experimental data, this section provides detailed methodologies for the determination of pKa and LogP/LogD, which are considered standard practice in the pharmaceutical industry.

3.1. Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds[7]. The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

3.1.1. Materials and Equipment

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Methanol or other co-solvent (if solubility is low)

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Titration vessel

3.1.2. Experimental Procedure

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1-5 mM. If necessary, a small amount of co-solvent like methanol can be used to ensure complete dissolution[8].

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration[9][10].

-

Initial pH Adjustment: For a basic compound like a pyrrolidine derivative, the solution is typically acidified with a known excess of standardized HCl to a pH of around 2 to ensure the amine is fully protonated[9][10].

-

Titration: Titrate the solution with a standardized NaOH solution at a constant, slow rate. Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize[9][10].

-

Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.

3.2. Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for LogP and LogD determination[11][12][13]. It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.

3.2.1. Materials and Equipment

-

This compound sample

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4), pre-saturated with n-octanol

-

Vials with Teflon-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

3.2.2. Experimental Procedure

-

Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely[14].

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[11][13].

-

Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the stock solution.

-

Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partition equilibrium between the two phases[14].

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

3.3. High-Throughput LogP/LogD Determination by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for a more rapid estimation of lipophilicity[15][16]. This method correlates the retention time of a compound on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.

3.3.1. Materials and Equipment

-

HPLC system with a UV or MS detector

-

C18 or other suitable reverse-phase column

-

Mobile phase (e.g., a mixture of acetonitrile and water or buffer)

-

A set of standard compounds with known LogP values

-

This compound sample

3.3.2. Experimental Procedure

-

Calibration: Inject the standard compounds and record their retention times (tR). Calculate the capacity factor (k') for each standard.

-

Correlation Curve: Plot the log k' of the standards against their known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k'.

-

LogP Estimation: Interpolate the LogP of the sample from the calibration curve using its log k' value.

Visualizations

4.1. Logical Workflow for Physicochemical Property Determination

4.2. Relationship Between pH, pKa, and Ionization State of an Amine

Conclusion

While direct experimental data for the lipophilicity and pKa of this compound are currently lacking, this guide provides a framework for understanding and determining these critical parameters. The predicted pKa of 9.42 for the racemate suggests that the difluoromethyl group moderately reduces the basicity of the pyrrolidine nitrogen. The lipophilicity is expected to be higher than that of unsubstituted pyrrolidine. For accurate drug design and development, it is imperative that these values are determined experimentally using the detailed standard protocols provided herein. These data will be invaluable for building robust structure-activity relationships and optimizing the ADME properties of drug candidates incorporating this novel fluorinated building block.

References

- 1. 3-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 5152159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. 3-(difluoromethyl)pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Metabolic Stability of Difluoromethylpyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic stability of difluoromethylpyrrolidine derivatives, a class of compounds of growing interest in drug discovery. The introduction of a difluoromethyl group to the pyrrolidine scaffold can significantly influence a molecule's physicochemical properties, including its metabolic fate. Understanding the metabolic stability of these derivatives is crucial for optimizing their pharmacokinetic profiles and advancing them as potential drug candidates.

This guide details common experimental protocols for assessing metabolic stability, summarizes key metabolic pathways, and presents a framework for data analysis and interpretation.

Data Presentation: Assessing Metabolic Stability

Table 1: In Vitro Metabolic Stability of Fluorinated Pyrrolidine Derivatives in Human Liver Microsomes

| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| [Example A] | [Structure of a monofluoropyrrolidine derivative] | 45 | 30.8 |

| [Example B] | [Structure of a difluoromethoxy-containing compound] | > 60 | < 15.0 |

| [Test Compound 1] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |

| [Test Compound 2] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |

Table 2: In Vitro Metabolic Stability of Fluorinated Pyrrolidine Derivatives in Rat Liver Microsomes

| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| [Example C] | [Structure of a fluoropyrrolidine-containing DPP-IV inhibitor] | 25 | 55.4 |

| [Example D] | [Structure of another fluorinated pyrrolidine] | 15 | 92.4 |

| [Test Compound 1] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |

| [Test Compound 2] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |

Experimental Protocols: A Step-by-Step Guide

The following protocols are standard methods used to assess the in vitro metabolic stability of compounds.

Liver Microsomal Stability Assay

This is a widely used assay to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

-

Thaw the liver microsomes on ice and dilute to the final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome suspension to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.

-

Immediately quench the reaction by adding the aliquots to a plate containing ice-cold acetonitrile with an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line is equal to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

-

S9 Fraction Stability Assay

S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) metabolism.

Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.

Methodology: The protocol is similar to the microsomal stability assay, with the following key differences:

-

Enzyme Source: S9 fraction is used instead of microsomes.

-

Cofactors: In addition to an NADPH regenerating system, cofactors for Phase II enzymes, such as UDP-glucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation, are included in the incubation mixture.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

An In-depth Technical Guide on the Stereochemistry of 3-(Difluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly modulate a molecule's physicochemical and pharmacological properties. The CHF₂ group, in particular, is of high interest as it can act as a bioisostere for hydroxyl, thiol, or amide groups and can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[3][4]

The stereochemistry of the 3-(difluoromethyl)pyrrolidine moiety is a critical aspect of its design and application in drug development. The spatial arrangement of the difluoromethyl group relative to the pyrrolidine ring dictates the overall three-dimensional shape of the molecule, which is paramount for molecular recognition and interaction with chiral biological systems. This guide provides a comprehensive overview of the stereoselective synthesis, key experimental protocols, and structural characterization of 3-(difluoromethyl)pyrrolidine stereoisomers.

Stereoselective Synthesis Strategies

Achieving stereocontrol in the synthesis of 3-(difluoromethyl)pyrrolidine is primarily accomplished through asymmetric synthesis, often employing chiral catalysts or auxiliaries. A prevalent and effective method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with a difluoromethyl-containing dipolarophile.[5][6]

Asymmetric 1,3-Dipolar Cycloaddition

This strategy involves the reaction of an azomethine ylide, generated in situ, with an electron-deficient alkene bearing a difluoromethyl group. The stereochemical outcome is controlled by a chiral catalyst, typically a metal complex with a chiral ligand.

A representative synthetic pathway involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. This method has been shown to produce highly enantioenriched difluoromethylated pyrrolidines with excellent diastereoselectivity.[6][7]

Logical Workflow for Asymmetric Synthesis The following diagram illustrates the general workflow for the asymmetric synthesis of 3-(difluoromethyl)pyrrolidine via a catalyzed 1,3-dipolar cycloaddition.

Quantitative Data from Synthetic Studies

The success of stereoselective synthesis is measured by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. The following table summarizes representative data from studies on the synthesis of chiral difluoromethylated pyrrolidines.

| Catalyst/Ligand System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Cu(CH₃CN)₄BF₄ / Chiral N,O-Ligand | β,β-disubstituted β-fluoroacrylates | >20:1 | up to 99% | up to 99% | --INVALID-LINK--[7] |

| Not Specified | Various | Not Specified | up to 97% | Not Specified | --INVALID-LINK--[6] |

Note: Specific values are highly dependent on the exact substrates, ligands, and reaction conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers aiming to synthesize or utilize these compounds.

General Protocol for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a generalized representation based on established methodologies for synthesizing substituted pyrrolidines.[7]

Materials:

-

Copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(CH₃CN)₄BF₄)

-

Chiral N,O-ligand (e.g., a derivative of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

-

Glycine ester imine (e.g., ethyl N-benzylideneglycinate)

-

Difluoromethylated alkene (e.g., (E)-3,3-difluoroprop-1-en-1-yl)benzene)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N,O-ligand (0.055 mmol) and Cu(CH₃CN)₄BF₄ (0.05 mmol).

-

Add anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

-

Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).

-

Add the difluoromethylated alkene (0.5 mmol) to the catalyst solution.

-

Slowly add a solution of the glycine ester imine (0.6 mmol) in the anhydrous solvent (2.0 mL) via a syringe pump over a period of 4-6 hours.

-

Allow the reaction to stir at the specified temperature for an additional 12-24 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine derivative.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Structural Characterization and Stereochemical Assignment

The absolute and relative stereochemistry of 3-(difluoromethyl)pyrrolidine and its derivatives are determined using a combination of spectroscopic and analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the constitution and relative stereochemistry of the products. Through-space ¹H-¹⁹F spin-spin couplings can provide valuable information on the conformation and stereochemistry of trifluoroacetamide derivatives.[8]

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the primary methods for separating enantiomers and determining the enantiomeric excess (ee%) of a synthetic product.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound or its derivative.[9][10][11] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[10][11]

Logical Relationship of Stereoisomers For a molecule like 3-(difluoromethyl)pyrrolidine, which has one stereocenter at the C3 position, two enantiomers exist: (R)-3-(difluoromethyl)pyrrolidine and (S)-3-(difluoromethyl)pyrrolidine.

Conclusion

The stereochemistry of 3-(difluoromethyl)pyrrolidine is a critical determinant of its function in biologically active molecules. The development of robust stereoselective synthetic methods, particularly those based on asymmetric 1,3-dipolar cycloadditions, has enabled access to highly enantioenriched isomers of this valuable building block.[5][6][7] Careful characterization using a suite of modern analytical techniques, including NMR, chiral chromatography, and X-ray crystallography, is essential to confirm the stereochemical integrity of the final compounds.[8][9][10][11] The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and application of these important fluorinated heterocycles in drug discovery and development.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]

Sourcing and commercial availability of (S)-3-(Difluoromethyl)pyrrolidine

An In-depth Technical Guide to the Sourcing and Commercial Availability of (S)-3-(Difluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, commercial availability, and synthesis of this compound, a valuable building block in medicinal chemistry. The introduction of the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this chiral pyrrolidine derivative a compound of high interest in drug discovery programs.

Chemical Identity and Properties

This compound is a fluorinated heterocyclic compound. It is important to distinguish between the free base form and its more commonly available hydrochloride salt.

-

This compound (Free Base)

-

Molecular Formula: C₅H₉F₂N

-

Molecular Weight: 121.13 g/mol

-

CAS Number: The CAS number for the enantiomerically pure free base is not consistently reported in commercial databases. The racemic form is cited with CAS Number 1376435-67-4.

-

-

This compound Hydrochloride (Salt)

Commercial Sourcing and Availability

Our investigation indicates that this compound is predominantly available for purchase as its hydrochloride salt. The free base is not commonly listed in the catalogs of major chemical suppliers. Researchers requiring the free base will likely need to neutralize the hydrochloride salt in-house.

Supplier Information for this compound Hydrochloride

The following table summarizes the commercial availability of this compound hydrochloride from a selection of suppliers. Prices and lead times are subject to change and should be confirmed with the respective vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Biosynth | NQC74440 | Not specified | 50 mg, 0.5 g | $451.00, $1,368.80 | 3-4 weeks |

| EON Biotech | 1638744-40-7 | Not specified | Inquire | Inquire | Inquire |

Note: The information in this table is based on publicly available data and may not be exhaustive. It is recommended to contact suppliers directly for the most current information.

Synthetic Approaches

Representative Experimental Protocol: Asymmetric Synthesis of a Chiral 3-Fluorinated Pyrrolidine Derivative

This protocol is adapted from a general method for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method would require adaptation for the specific synthesis of this compound, likely by using a difluoromethyl-containing alkene.

Step 1: Catalyst Preparation

-

In a nitrogen-filled glovebox, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and a chiral ligand such as (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol) to a flame-dried Schlenk tube.

-

Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour.

Step 2: Cycloaddition Reaction

-

To the catalyst solution, add potassium tert-butoxide (KOtBu) (0.04 mmol, 0.2 eq.), an appropriate imino ester (e.g., derived from glycine) (0.4 mmol, 2.0 eq.), and a difluoromethyl-substituted alkene (0.2 mmol, 1.0 eq.).

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 48 hours.

Step 3: Work-up and Purification

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the protected difluoromethylated pyrrolidine derivative.

Step 4: Deprotection (if necessary)

-

If the pyrrolidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under standard conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final product.

Visualized Workflows and Pathways

Sourcing Workflow

The following diagram illustrates a typical workflow for sourcing this compound.

Caption: Sourcing workflow for this compound.

Plausible Synthetic Pathway

This diagram outlines a potential synthetic route to this compound based on asymmetric cycloaddition.

Caption: A plausible synthetic pathway to the target molecule.

Conclusion

This compound is a valuable, commercially available building block, primarily supplied as its hydrochloride salt. For researchers requiring the free base, a simple neutralization step is necessary. While direct, specific synthetic protocols for this exact enantiomer are not widely published, established methods in asymmetric catalysis provide a clear and adaptable route for its synthesis in a laboratory setting. It is recommended that researchers consult the primary literature on asymmetric 1,3-dipolar cycloadditions for further details when planning a synthesis.

References

An In-depth Technical Guide to (S)-3-(Difluoromethyl)pyrrolidine: Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Difluoromethyl)pyrrolidine is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group at the C3 position of the pyrrolidine ring significantly influences its stereoelectronic properties, leading to distinct conformational preferences that can impact its biological activity. This technical guide provides a comprehensive overview of the structure and conformational analysis of this compound, drawing upon data from analogous fluorinated pyrrolidines. It outlines synthetic strategies, spectroscopic characterization methods, and computational approaches used to elucidate its three-dimensional structure and dynamic behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this guide establishes a framework for its investigation and application in drug development.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its five-membered saturated structure allows for a degree of conformational flexibility, which can be modulated by substitution. Fluorination has emerged as a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of molecules. The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl (CHF₂) moiety, can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.

Specifically, the stereoelectronic effects of fluorine, including the gauche effect, play a crucial role in dictating the conformational preferences of the pyrrolidine ring.[2] Understanding these conformational biases is paramount for the rational design of novel therapeutics, as the three-dimensional arrangement of a molecule is intrinsically linked to its biological function. This guide focuses on the (S)-enantiomer of 3-(difluoromethyl)pyrrolidine, providing a detailed examination of its structural and conformational properties.

Molecular Structure

The fundamental structure of this compound consists of a five-membered pyrrolidine ring with a difluoromethyl group attached to the carbon atom at the 3-position, with the stereochemistry at this center being (S).

Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C₅H₉F₂N | - |

| Molecular Weight | 121.13 g/mol | - |

| pKa (Predicted) | 9.42 ± 0.10 | - |

| Boiling Point (Predicted) | 117.1 ± 15.0 °C | - |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ | - |

Note: The data in this table is based on computational predictions for 3-(difluoromethyl)pyrrolidine and should be confirmed by experimental validation.

Synthesis

The synthesis of fluorinated pyrrolidines, including those with a difluoromethyl group, can be achieved through various synthetic routes. A common and versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated olefin.[3][4]

General Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of 3-substituted pyrrolidines. The specific reagents and conditions would need to be optimized for the synthesis of this compound.

Diagram 1: General Workflow for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

Caption: Synthetic workflow for pyrrolidine derivatives.

Materials:

-

An appropriate N-substituted glycine ester (azomethine ylide precursor)

-

A suitable difluoromethyl-containing alkene (e.g., 3,3-difluoro-1-propene)

-

A non-polar solvent (e.g., toluene)

-

A base (e.g., lithium diisopropylamide, LDA) or a metal catalyst

Procedure:

-

Generation of the Azomethine Ylide: The N-substituted glycine ester is treated with a strong base like LDA or a suitable metal catalyst in an inert atmosphere at low temperature (e.g., -78 °C) to generate the azomethine ylide in situ.

-

Cycloaddition: The difluoromethyl-containing alkene is added to the reaction mixture. The mixture is then allowed to warm to room temperature or heated to reflux to facilitate the [3+2] cycloaddition reaction.

-

Workup: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(difluoromethyl)pyrrolidine derivative.

-

Deprotection (if necessary): If protecting groups are used on the nitrogen atom, a subsequent deprotection step is required to obtain the final this compound.

Conformational Analysis

The conformation of the pyrrolidine ring is typically described as a pseudorotation between two main puckered forms: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) conformations. The position of the substituent at C3 significantly influences the conformational equilibrium.

The Gauche Effect

In fluorinated alkanes and heterocycles, the "gauche effect" is a significant stereoelectronic interaction that influences conformational preference. It describes the tendency for a fluorine atom to be in a gauche (dihedral angle of approximately 60°) rather than an anti (180°) position relative to an adjacent electron-withdrawing group or another fluorine atom. In the context of 3-fluoropyrrolidines, this effect favors a conformation where the C-F bond is gauche to the nitrogen lone pair.[2] For this compound, the presence of two fluorine atoms is expected to further reinforce this conformational bias.

Diagram 2: Key Conformational Influences

Caption: Factors influencing pyrrolidine conformation.

Computational Studies

4.2.1. General Computational Protocol

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) on the optimized geometries.

-

Solvation Effects: The influence of solvent can be modeled using implicit solvation models (e.g., PCM, SMD).

Table 2: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (F-C3-C2-N) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| Axial-like CHF₂ | Data Not Available | Data Not Available | Data Not Available |

| Equatorial-like CHF₂ | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. The actual values would need to be determined through computational studies.

Table 3: Hypothetical Structural Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N | Data Not Available | N-C2-C3 | Data Not Available |

| C3-C4 | Data Not Available | C2-C3-C4 | Data Not Available |

| C3-C(CHF₂) | Data Not Available | C2-C3-C(CHF₂) | Data Not Available |

| C-F | Data Not Available | F-C-F | Data Not Available |

Note: This table is a template. The actual values would need to be determined through computational or crystallographic studies.

Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide valuable information about the connectivity and three-dimensional arrangement of the molecule.

NMR Spectroscopy

-

¹H NMR: The proton chemical shifts and coupling constants (³JHH) are sensitive to the dihedral angles in the pyrrolidine ring and can be used to infer the ring pucker.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: The fluorine chemical shifts and coupling constants (JHF and JFF) are highly sensitive to the local electronic environment and conformation. Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlations between fluorine and proton nuclei, offering insights into spatial proximity.[2]

Table 4: Representative NMR Data for Fluorinated Pyrrolidines

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H (H at C3) | Data Not Available for title compound | Data Not Available for title compound |

| ¹³C (C3) | Data Not Available for title compound | Data Not Available for title compound |

| ¹⁹F (CHF₂) | Data Not Available for title compound | Data Not Available for title compound |

Note: While ¹H NMR spectra for 3-(difluoromethyl)pyrrolidine hydrochloride are referenced in the literature, specific data is not publicly available.[5] This table serves as a template for experimental data.

Biological Relevance and Drug Development

Fluorinated pyrrolidines are attractive scaffolds in drug discovery due to their ability to modulate biological activity. The conformational constraints imposed by the difluoromethyl group in this compound can lead to enhanced binding affinity and selectivity for specific biological targets. While no specific signaling pathways involving this compound have been detailed in the public domain, related fluorinated pyrrolidines have shown a range of biological activities, including as enzyme inhibitors and receptor modulators.[1]

Diagram 3: Hypothetical Drug Development Logic

Caption: A logical flow for drug development.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its conformational behavior, governed by the stereoelectronic properties of the difluoromethyl group, is a key determinant of its potential biological activity. While a complete experimental and computational dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its synthesis, characterization, and conformational analysis based on established principles and data from related compounds. Further research to elucidate the precise structural and conformational details of this compound will be crucial for unlocking its full potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(difluoromethyl)pyrrolidine hydrochloride(1376176-56-5) 1H NMR spectrum [chemicalbook.com]

The Strategic Introduction of Fluorine: A Deep Dive into the Significance of (S)-3-(Difluoromethyl)pyrrolidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide delves into the significance of the difluoromethyl group, specifically in the context of the chiral scaffold (S)-3-(Difluoromethyl)pyrrolidine. By examining the effects of this substitution on key drug-like properties such as metabolic stability, lipophilicity (LogP), and basicity (pKa), this document provides a comprehensive overview for researchers engaged in the design and development of novel therapeutics. This guide will explore the profound impact of the difluoromethyl moiety, supported by representative data from closely related fluorinated pyrrolidines, and provide detailed experimental protocols for the synthesis and evaluation of such compounds.

Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl (CHF2) group, can dramatically enhance the therapeutic potential of pyrrolidine-based molecules.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and influence the overall lipophilicity (LogP) of a molecule. These modifications can impact a drug's solubility, permeability, and binding affinity to its target.[4][5]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, locking it into a bioactive conformation and potentially increasing potency and selectivity.[6]

-

Improved Target Binding: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

This guide will focus on the this compound scaffold, a building block of significant interest for the development of novel therapeutics.

Physicochemical Properties of Fluorinated Pyrrolidines

Table 1: Comparison of pKa and LogP for Fluorinated Pyrrolidine Analogs

| Compound | Structure | pKa | LogP |

| Pyrrolidine | 11.27 | 0.46 | |

| (S)-3-Fluoropyrrolidine | 9.4 | 0.1 | |

| 3,3-Difluoropyrrolidine | 7.5 | 0.6 | |

| Estimated this compound | ~8.5-9.5 | ~0.8-1.2 |

Data for Pyrrolidine, (S)-3-Fluoropyrrolidine, and 3,3-Difluoropyrrolidine are representative values from scientific literature.[4][7] The values for this compound are estimated based on the observed trends.

The data clearly demonstrates that fluorination significantly lowers the pKa of the pyrrolidine nitrogen due to the electron-withdrawing nature of the fluorine atoms. The LogP value, a measure of lipophilicity, tends to increase with the introduction of a difluoromethyl group compared to a single fluorine atom.

Synthesis of Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines can be achieved through various synthetic routes. One of the most powerful and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated alkene.

General Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general method for the enantioselective synthesis of 3,3-difluoropyrrolidine derivatives, which can be adapted for the synthesis of this compound.[8][9]

Materials:

-

Copper(I) catalyst (e.g., Cu(CH3CN)4PF6)

-

Chiral ligand (e.g., (S)-p-Tol-BINAP)

-

Base (e.g., Potassium tert-butoxide)

-

Imino ester (as azomethine ylide precursor)

-

Appropriate difluoromethylated alkene

-

Anhydrous toluene

Procedure:

-

In a nitrogen-purged glovebox, a solution of the copper(I) catalyst and the chiral ligand in anhydrous toluene is stirred at room temperature for 1 hour to form the chiral catalyst complex.

-

The base, imino ester, and the difluoromethylated alkene are added sequentially to the reaction mixture.

-

The reaction vessel is sealed and heated to the appropriate temperature (typically 60-80 °C) and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched 3-difluoromethylpyrrolidine derivative.

Diagram 1: General Workflow for the Synthesis of Fluorinated Pyrrolidines

Caption: A generalized workflow for the synthesis of this compound derivatives.

Metabolic Stability of Fluorinated Pyrrolidines

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and overall exposure. The introduction of a difluoromethyl group at the C-3 position of the pyrrolidine ring is anticipated to block a potential site of metabolism, thereby increasing the compound's resistance to oxidative degradation.

In Vitro Metabolic Stability Assay Protocol

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[10][11][12]

Materials:

-

Test compound (e.g., this compound derivative)

-

Pooled human liver microsomes (or from other species)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

Caption: A schematic representation of the in vitro metabolic stability assay workflow.

Conformational Implications of Fluorination

The introduction of a difluoromethyl group at the C-3 position of the pyrrolidine ring can significantly influence its conformational preferences. The steric bulk and the electronic effects of the CHF2 group can favor a specific ring pucker, which in turn can dictate the spatial orientation of other substituents on the ring. This conformational locking can be advantageous for optimizing the binding of the molecule to its biological target.

Computational modeling and NMR studies are powerful tools to investigate the conformational landscape of such molecules. These studies can reveal the preferred dihedral angles and the energetic differences between various conformers, providing valuable insights for structure-based drug design.

Diagram 3: Logical Relationship of Fluorine Substitution and Biological Activity

Caption: The multifaceted impact of difluoromethyl substitution on drug properties.

Conclusion

The this compound scaffold represents a valuable building block in modern drug discovery. The strategic incorporation of the difluoromethyl group offers a powerful means to enhance metabolic stability, modulate physicochemical properties, and enforce a bioactive conformation. While specific quantitative data for this exact molecule requires dedicated experimental investigation, the analysis of closely related fluorinated pyrrolidines provides a strong rationale for its potential to improve the drug-like properties of a wide range of therapeutic agents. The experimental protocols and logical workflows presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this and similar fluorinated scaffolds in their drug development programs.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Metabolic Stability Assays [merckmillipore.com]

- 12. nuvisan.com [nuvisan.com]

The Ascendance of Difluoromethyl Moieties: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly intriguing building block. Its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for common functional groups like hydroxyls, thiols, and amines, has cemented its importance in the design of novel therapeutics with enhanced metabolic stability, improved permeability, and optimized target affinity.[1][2][3][4] This in-depth guide provides a comprehensive overview of difluoromethyl-containing building blocks, from their synthesis and physicochemical properties to their application in drug design, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Their Implications in Drug Design

The difluoromethyl group imparts a unique set of properties to a molecule, primarily driven by the high electronegativity of the two fluorine atoms. This electronic influence has profound effects on a compound's lipophilicity, acidity/basicity, and hydrogen bonding capacity.

A key feature of the CF₂H group is its role as a "lipophilic hydrogen bond donor".[3][5] Unlike the more electron-donating methyl group, the electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions. This capacity is comparable to that of thiophenol and aniline groups.[3][6] This unique characteristic allows medicinal chemists to replace polar functional groups like hydroxyls or thiols with a CF₂H group, potentially increasing lipophilicity and improving cell membrane permeability without sacrificing crucial hydrogen bonding interactions with the target protein.[2][4]

The impact on lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is nuanced. While generally considered a lipophilicity-enhancing group, the actual change in logP upon substitution of a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4.[3][5] This variability underscores the importance of the local chemical environment in determining the overall physicochemical impact of the CF₂H moiety.

Furthermore, the strong electron-withdrawing effect of the difluoromethyl group significantly influences the acidity and basicity of neighboring functional groups. For instance, the pKa values of carboxylic acids and the pKa(H) values of amines are altered in a predictable manner based on the inductive effect of the fluorine atoms.[7][8][9] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Difluoromethyl-Containing Building Blocks